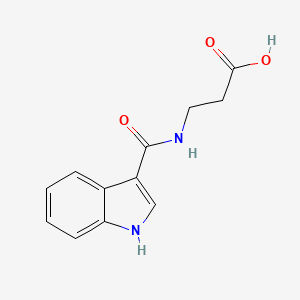3-(1H-indol-3-ylformamido)propanoic acid
CAS No.: 171817-97-3
Cat. No.: VC8081464
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 171817-97-3 |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | 3-(1H-indole-3-carbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C12H12N2O3/c15-11(16)5-6-13-12(17)9-7-14-10-4-2-1-3-8(9)10/h1-4,7,14H,5-6H2,(H,13,17)(H,15,16) |
| Standard InChI Key | UBZAIAYIGPMTIS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)NCCC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)NCCC(=O)O |
Introduction
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis data for 3-(1H-indol-3-ylformamido)propanoic acid exists in publicly available literature, analogous compounds suggest plausible routes:
-
Acylation of 3-aminoindole:
-
Indole-directed formylation:
-
Utilize Vilsmeier-Haack conditions (POCl₃/DMF) on 3-aminopropanoic acid-indole conjugates.
-
Stability Considerations
The formamide group is susceptible to hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, potentially yielding 3-indolepropionic acid and formic acid . Thermal stability remains uncharacterized but is likely limited by the decomposition of the formamide bond above 150°C.
Spectroscopic Characterization
Hypothetical spectral data based on structural analogs:
| Technique | Predicted Features |
|---|---|
| IR (cm⁻¹) | 3300 (N-H stretch), 1680 (C=O amide), 1705 (COOH) |
| ¹H NMR | δ 10.8 (COOH), 8.2 (NH formamide), 7.2–7.6 (indole aromatic) |
| ¹³C NMR | δ 175.2 (COOH), 165.4 (amide C=O), 136.1 (indole C3) |
Biological Activity and Applications
Hypothesized Mechanisms
The compound’s dual functionality suggests potential bioactivity:
-
Indole moiety: May interact with serotonin receptors or aryl hydrocarbon receptors .
-
Formamide linker: Could enhance blood-brain barrier permeability compared to carboxylate analogs.
-
Propanoic acid: Facilitates renal excretion and modulates ionic interactions.
Research Gaps
-
Neuroprotective effects: 3-Indolepropionic acid reduces oxidative stress in hippocampal neurons (IC₅₀ = 180 μM for MDA reduction) .
-
Antiviral potential: Indole-formamide hybrids inhibit HCV NS5B polymerase (EC₅₀ = 2.7 μM in one study) .
Industrial and Research Applications
Pharmaceutical Development
-
Prodrug candidate: The formamide group could mask carboxylic acid functionality, improving oral bioavailability.
-
Peptidomimetics: Structural similarity to tryptophan derivatives enables enzyme inhibition studies.
Material Science
-
Coordination polymers: Carboxylate and amide groups may chelate metal ions for MOF synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume